Tetrahydroxyazon SCl
Overview
Description
Tetrahydroxyazon SCl, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClN2O7S and its molecular weight is 360.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrahydroxyazon SCl primarily targets copper (II) ions . It acts as a reagent for determining copper (II) in various samples . Additionally, it has been identified as a ligand for Zirconium (Zr) .
Mode of Action
This compound interacts with its targets through complexation . In the case of copper (II), a homoligand compound of the stoichiometry 1:1 is obtained at pH 2 . The optimum conditions for this complexation have been studied, and the equilibrium constant of the reaction has been calculated .
Result of Action
The primary result of this compound’s action is the formation of a complex with copper (II) or Zr. This complexation can be used for the photometric determination of copper in alloys and soils . When it reacts with triphenylguanidine, a shift occurs from 275 nm to 340 nm, which can be measured using an optical density meter and is proportional to the stoichiometry of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other ions. For instance, the complexation of copper (II) with this reagent was found to be optimal at pH 2
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O7S/c13-5-3-7(10(17)9(4-5)23(20,21)22)15-14-6-1-2-8(16)12(19)11(6)18/h1-4,16-19H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIXANRVPNCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514408 | |
Record name | 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946153-47-5 | |
Record name | 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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